molecular formula C24H17NO3 B562196 7-Aminosuccinylbenzo[a]pyrene CAS No. 1076198-86-1

7-Aminosuccinylbenzo[a]pyrene

Cat. No.: B562196
CAS No.: 1076198-86-1
M. Wt: 367.404
InChI Key: MSMUODXDXXPYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminosuccinylbenzo[a]pyrene is a complex organic compound with the molecular formula C24H17NO3 It is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties

Mechanism of Action

Target of Action

7-Aminosuccinylbenzo[a]pyrene is a derivative of Benzo[a]pyrene (BaP), a prototypical polycyclic aromatic hydrocarbon (PAH). BaP’s primary targets include key enzymes in steroidogenesis, such as Aromatase (CYP19), which is responsible for the conversion of androgens to estrogens . This enzyme plays a crucial role in maintaining steroid homeostasis .

Mode of Action

The interaction of BaP with its targets leads to significant changes. For instance, it has been hypothesized that some adverse outcomes of early developmental exposure to BaP result from reduced Cyp19a1b activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in enzyme activity and subsequent effects on steroid homeostasis.

Biochemical Pathways

BaP influences various biochemical pathways. It has been shown to regulate lipid metabolism via the aryl hydrocarbon receptor (AhR) pathway . AhR participates in regulating lipogenesis and lipolysis . BaP also undergoes biotransformation through specific biochemical pathways, each producing specific metabolites . The interaction of these metabolites with DNA leads to the formation of lesions or adducts .

Pharmacokinetics

BaP is metabolized by cytochrome P450 (CYP P450) to a carcinogenic metabolite, which forms DNA adducts . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of BaP’s action are diverse. It has been shown to influence DNA methylation, causing either hypomethylation or hypermethylation depending on its concentrations, as well as the type of cell, tissue, and organism . BaP also damages DNA by forming adducts . These changes, along with the activation of the aryl hydrocarbon receptor (AHR), induce complex transcriptional responses in cells .

Action Environment

BaP is a ubiquitous environmental carcinogenic agent found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . Environmental factors, such as the presence of these contaminants, can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

It is known that its parent compound, benzo[a]pyrene, interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzo[a]pyrene, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzo[a]pyrene, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on benzo[a]pyrene have shown that its metabolic effects can vary with different dosages and over time .

Dosage Effects in Animal Models

Studies on benzo[a]pyrene have shown that its effects can vary with different dosages .

Metabolic Pathways

Benzo[a]pyrene, a related compound, has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .

Transport and Distribution

Studies on benzo[a]pyrene have shown that it can be transported across the Pacific Ocean, suggesting that it may also be transported and distributed within biological systems .

Subcellular Localization

Benzo[a]pyrene, a related compound, has been shown to localize with a fluorescent cholesterol analog, suggesting that it may also localize in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminosuccinylbenzo[a]pyrene typically involves multi-step organic reactions. One common method includes the nitration of benzo[a]pyrene followed by reduction to form the corresponding amine. The amine is then subjected to a succinylation reaction to introduce the succinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or specific catalysts to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

7-Aminosuccinylbenzo[a]pyrene has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: The compound is employed in studies investigating the interaction of polycyclic aromatic hydrocarbons with biological systems, including DNA adduct formation and mutagenesis.

    Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of potential therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or photophysical characteristics.

Comparison with Similar Compounds

    Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

    7-Hydroxybenzo[a]pyrene: A hydroxylated derivative with different biological activities.

    7-Nitrobenzo[a]pyrene: A nitrated derivative used in studies of nitro-polycyclic aromatic hydrocarbons.

Uniqueness: 7-Aminosuccinylbenzo[a]pyrene is unique due to the presence of both an amino group and a succinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable tool in research focused on understanding the effects of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUODXDXXPYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652438
Record name 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-86-1
Record name 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.